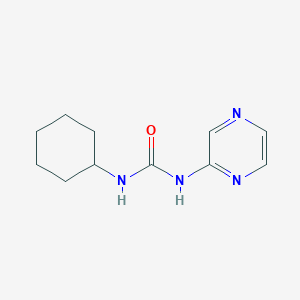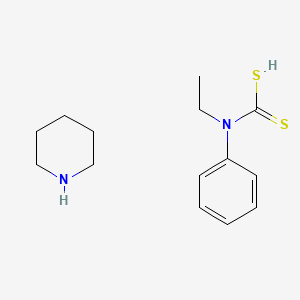![molecular formula C13H18O6 B15161514 3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde CAS No. 864670-88-2](/img/structure/B15161514.png)
3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde is an organic compound with the molecular formula C11H14O4 It is a substituted benzaldehyde, characterized by the presence of methoxy and methoxyethoxy groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde typically involves a multi-step processThe reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: 3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzoic acid.
Reduction: 3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including cytotoxicity against cancer cell lines.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxy and methoxyethoxy groups can influence the compound’s solubility and reactivity, affecting its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethoxybenzaldehyde: Similar structure but lacks the methoxyethoxy group.
3-Methoxy-2-(2-methoxyethoxy)benzaldehyde: Similar structure but lacks the additional methoxy group.
Dimethoxymethane: A simpler compound with two methoxy groups attached to a central carbon atom
Uniqueness
This combination of functional groups makes it a versatile compound for various synthetic and research purposes .
Eigenschaften
CAS-Nummer |
864670-88-2 |
|---|---|
Molekularformel |
C13H18O6 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
3,6-dimethoxy-2-(2-methoxyethoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C13H18O6/c1-15-6-7-18-9-19-13-10(8-14)11(16-2)4-5-12(13)17-3/h4-5,8H,6-7,9H2,1-3H3 |
InChI-Schlüssel |
OLZZJBXTHHSJMI-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCOC1=C(C=CC(=C1C=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B15161431.png)
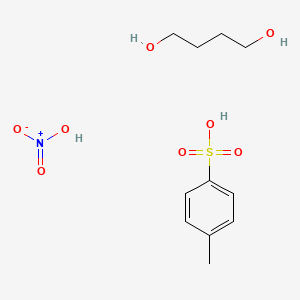


![2-{(E)-[(4-Chlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B15161475.png)

![5,5'-[Dodecane-1,12-diylbis(oxy)]di(benzene-1,3-dicarboxylato)](/img/structure/B15161487.png)
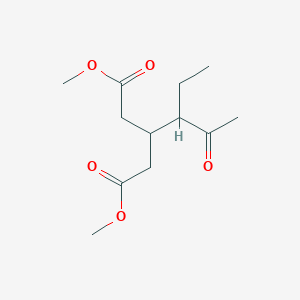
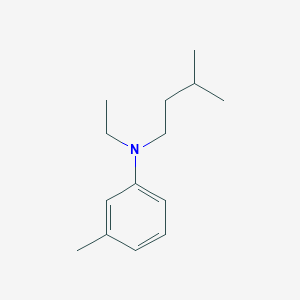
![4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carbaldehyde](/img/structure/B15161494.png)

